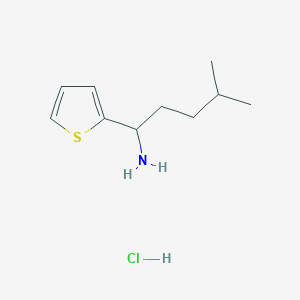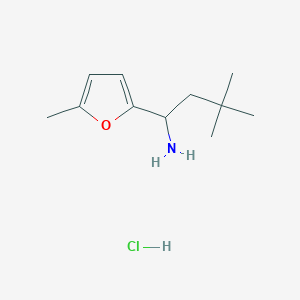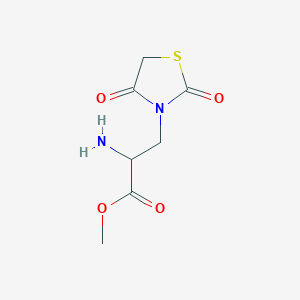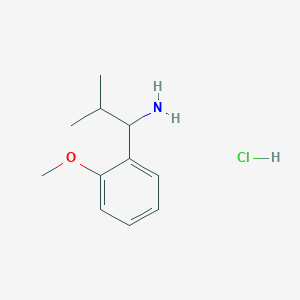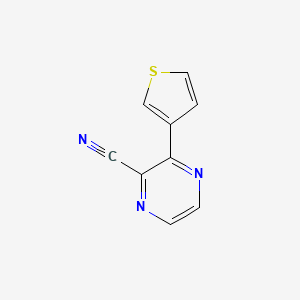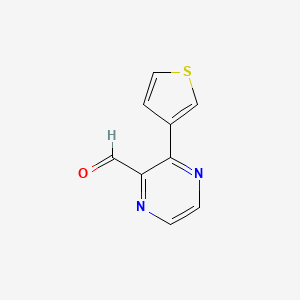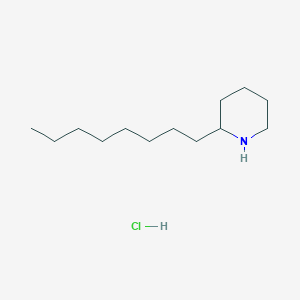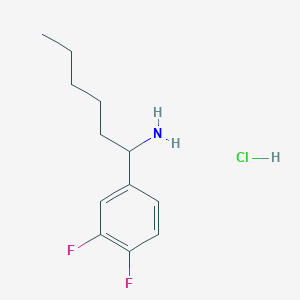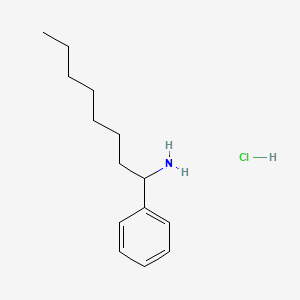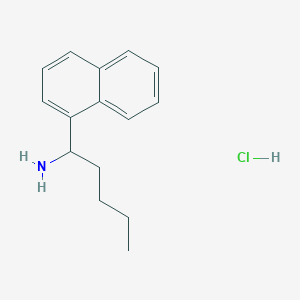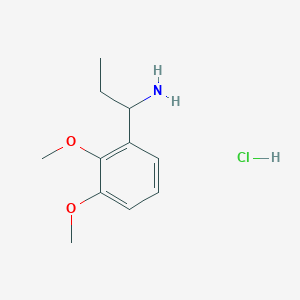![molecular formula C11H13NO2 B1433029 4-[(4-Methoxyphenyl)methyl]azetidin-2-one CAS No. 1379812-30-2](/img/structure/B1433029.png)
4-[(4-Methoxyphenyl)methyl]azetidin-2-one
Übersicht
Beschreibung
“4-[(4-Methoxyphenyl)methyl]azetidin-2-one” is an organic compound with the CAS Number: 1379812-30-2 . It has a molecular weight of 191.23 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(4-methoxybenzyl)-2-azetidinone . The InChI code is 1S/C11H13NO2/c1-14-10-4-2-8(3-5-10)6-9-7-11(13)12-9/h2-5,9H,6-7H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Anticancer Potential and Tubulin Interaction
Research has highlighted the significant anticancer potential of compounds related to 4-[(4-Methoxyphenyl)methyl]azetidin-2-one. Notably, derivatives of this compound have shown potent antiproliferative effects in various cancer cell lines, including breast cancer cells, by inhibiting tubulin polymerization and inducing G2/M arrest and apoptosis. These effects are attributed to their interaction with the colchicine-binding site on β-tubulin, highlighting their potential as antitumor agents. The compounds trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one and trans-4-(3-amino-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one have shown remarkable IC50 values in MCF-7 breast cancer cells and minimal cytotoxicity, making them promising candidates for further clinical development (Greene et al., 2016).
Synthesis and Biochemical Evaluation
The synthesis of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one derivatives has facilitated the exploration of their biochemical properties and potential applications. Studies have demonstrated that these compounds serve as valuable intermediates for the synthesis of highly functionalized compounds with potential pharmaceutical applications. For instance, the rearrangement of 4-(1-haloalkyl)- and 4-(2-haloalkyl)-2-azetidinones into methyl omega-alkylaminopentenoates via transient aziridines and azetidines has been thoroughly investigated, showing the versatility of these compounds in organic synthesis (Dejaegher & de Kimpe, 2004).
Antiviral and Antibiotic Enhancing Activity
Recent research has introduced novel N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, synthesized through the Kinugasa reaction. These compounds have shown moderate inhibitory activity against human coronavirus and influenza A virus, indicating their potential as antiviral agents. Moreover, certain derivatives have demonstrated significant ability to enhance the efficacy of antibiotics like oxacillin against resistant strains of bacteria, pointing towards their application in treating complex infections (Głowacka et al., 2021).
Role in Chemical Synthesis and Ligand Preparation
4-[(4-Methoxyphenyl)methyl]azetidin-2-one and its derivatives have also been utilized in the preparation of CC'N-pincer ligands through metal-promoted degradation, further demonstrating the compound's versatility in chemical synthesis. These processes have led to the development of compounds with unique structural and spectroscopic properties, suitable for applications in catalysis and material science (Casarrubios et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[(4-methoxyphenyl)methyl]azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-4-2-8(3-5-10)6-9-7-11(13)12-9/h2-5,9H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPDLMKBUJZWAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methoxyphenyl)methyl]azetidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



